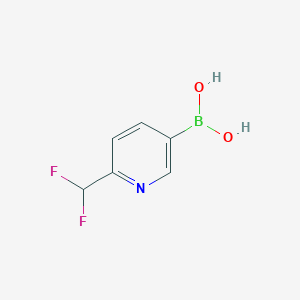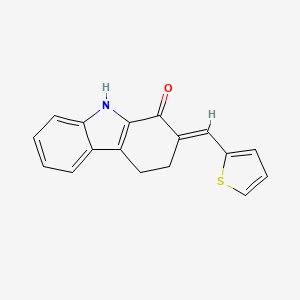![molecular formula C22H29N3O3 B2652959 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide CAS No. 872843-51-1](/img/structure/B2652959.png)
2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide” is a chemical compound with the molecular formula C22H29N3O31. It is intended for research use only and is not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide”. However, indoles, which are part of the structure of this compound, are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds2.Molecular Structure Analysis
The molecular structure of “2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide” is defined by its molecular formula, C22H29N3O31. Unfortunately, I couldn’t find more detailed information about the molecular structure of this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide”. However, indoles, which are part of the structure of this compound, have been applied in multicomponent reactions for the synthesis of a variety of heterocyclic compounds2.Physical And Chemical Properties Analysis
The molecular weight of “2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide” is 383.4921. Unfortunately, I couldn’t find more detailed information about the physical and chemical properties of this specific compound.Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Methodologies and Chemical Reactions : Research on related compounds emphasizes synthetic routes and chemical transformations. For instance, indole-based compounds undergo various chemical reactions, such as [4 + 3]-annulation and carboxamide group migration, to form lactams and lactones, highlighting the versatility of these molecules in organic synthesis (Selvaraj et al., 2019). Additionally, cooperative catalysis has been employed to produce oxa-bridged azepino[1,2-a]indoles, demonstrating the complex heterocyclic structures that can be synthesized from indole derivatives (Loui et al., 2021).
Biological Evaluations and Applications
- Antibacterial Activities : Certain derivatives of 2-oxaisocephems, which share structural similarities with the compound , have shown potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This suggests potential applications in developing new antibacterial agents (Tsubouchi et al., 1994).
- Antiplasmodial Properties : Research involving N-substituted acetamide indole derivatives has explored their potential in vitro antiplasmodial properties, indicating the possibility of using these compounds in malaria treatment strategies. Preliminary results suggest a mode of action against the plasmodial parasite, which could inform future drug design (Mphahlele et al., 2017).
Potential Therapeutic Agents
- Antidiabetic Agents : Indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have been studied for their antidiabetic potential via inhibition of the α-glucosidase enzyme. Compounds exhibiting significant inhibition potential suggest a pathway for the development of new antidiabetic agents (Nazir et al., 2018).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide”. However, it’s important to note that this compound is intended for research use only and is not for human or veterinary use1.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research involving “2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide”. However, the field of indole chemistry, which this compound is a part of, is a vibrant area of research with many potential applications in the synthesis of various heterocyclic compounds2.
properties
IUPAC Name |
2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-3-23(4-2)20(26)16-25-15-18(17-11-7-8-12-19(17)25)21(27)22(28)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDWORYGCBCAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

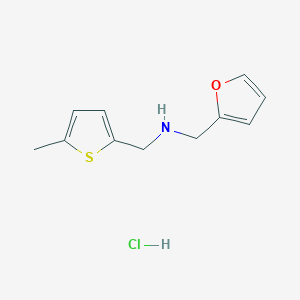
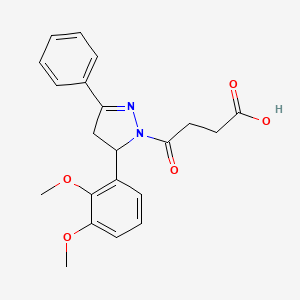
![4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2652878.png)
![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B2652881.png)
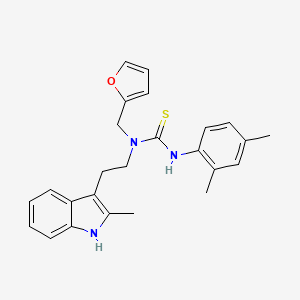
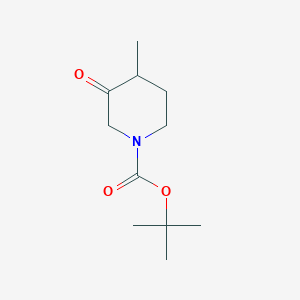
![N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2652884.png)
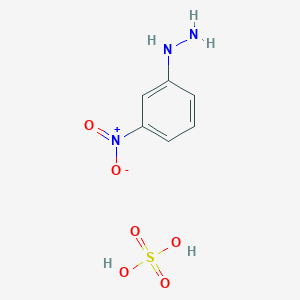
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)
![4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2652889.png)
![(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2652893.png)
![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride](/img/structure/B2652894.png)
